Alliin -

Alliin

Catalog Number: EVT-8020883
CAS Number:
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alliin is an L-alanine derivative in which one of the methyl hydrogens of L-alanine has been replaced by an (S)-allylsulfinyl group. It has a role as a plant metabolite, an antioxidant, a cardioprotective agent, a neuroprotective agent and an antimicrobial agent. It is a non-proteinogenic alpha-amino acid, a L-cysteine derivative, a L-alanine derivative, a sulfoxide and an olefinic compound. It is a tautomer of an alliin zwitterion.
See also: Garlic (part of).
Source and Classification

Alliin is predominantly sourced from garlic bulbs, where it plays a significant role in the plant's defense mechanisms against pests and pathogens. It belongs to the class of compounds known as organosulfur compounds, which are characterized by the presence of sulfur atoms bonded to carbon atoms. Alliin is classified under the following categories:

  • Chemical Class: Organosulfur compounds
  • IUPAC Name: S-allyl-L-cysteine sulfoxide
  • Molecular Formula: C₃H₉NO₄S
Synthesis Analysis

The synthesis of alliin can be achieved through various methods, primarily involving the reaction of cysteine with allyl halides.

Common Synthesis Methods

  1. Substitution Reaction:
    • Cysteine reacts with allyl bromide or allyl chloride in the presence of ammonia or an ammonia solution to form deoxyalliin, which is subsequently oxidized to alliin.
    • The molar ratio of cysteine to allyl halide typically ranges from 1:1.2 to 1:1, ensuring optimal yield and purity.
  2. Oxidation of Deoxyalliin:
    • Deoxyalliin can be oxidized using hydrogen peroxide or other oxidizing agents in a microreactor setup to enhance yield and reduce side reactions.
    • The optimal molar ratio of oxidant to deoxyalliin is maintained between 0.9 and 1.2 to maximize conversion rates while minimizing byproducts .
  3. Enzymatic Methods:
    • Enzymatic conversion using alliinase from garlic can also produce alliin from its precursors. This method involves mechanical treatment to release alliinase into solution, promoting the conversion of cysteine derivatives into alliin .

Technical Parameters

  • Temperature Control: Critical for maintaining enzyme activity and preventing degradation of products.
  • Reaction Time: Varies based on method; enzymatic reactions may require longer durations for optimal conversion.
Molecular Structure Analysis

Alliin has a unique molecular structure characterized by a sulfoxide functional group attached to an allyl group:

  • Molecular Structure:
    • The molecule consists of a cysteine backbone with an allyl group substituted at the sulfur atom.
    • The sulfoxide group contributes to its reactivity and biological activity.

Structural Data

  • Molecular Weight: 135.16 g/mol
  • Key Functional Groups:
    • Sulfoxide (–S=O)
    • Amino group (–NH₂)
    • Carboxyl group (–COOH)
Chemical Reactions Analysis

Alliin participates in several key chemical reactions, primarily involving oxidation and hydrolysis:

  1. Oxidation to Allicin:
    • Alliin can be converted into allicin through enzymatic or chemical oxidation, particularly in the presence of hydrogen peroxide or when exposed to alliinase.
    • This reaction is significant for garlic's health benefits, as allicin exhibits antimicrobial properties.
  2. Hydrolysis:
    • Under certain conditions, alliin can undergo hydrolysis, leading to the formation of other sulfur-containing compounds that contribute to garlic's aroma and flavor profile.

Relevant Technical Details

  • The kinetics of these reactions can be analyzed using high-performance liquid chromatography (HPLC) for monitoring product formation and purity .
Mechanism of Action

The mechanism by which alliin exerts its biological effects involves several pathways:

  1. Antioxidant Activity:
    • Alliin acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  2. Enzymatic Conversion:
    • Upon tissue disruption (e.g., crushing garlic), alliinase catalyzes the conversion of alliin into allicin, which has potent antibacterial and antifungal properties.
  3. Cell Signaling:
    • Alliin may influence cellular signaling pathways related to inflammation and immune response.

Relevant Data

Studies have demonstrated that alliin exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in various cell types .

Physical and Chemical Properties Analysis

Alliin possesses distinct physical and chemical properties that contribute to its functionality:

  • Physical State: Solid at room temperature
  • Solubility: Soluble in water; slightly soluble in organic solvents
  • Melting Point: Approximately 100 °C
  • Stability: Sensitive to heat and light; should be stored in cool, dark conditions.

Relevant Data

The stability of alliin can be affected by pH levels, with acidic conditions promoting degradation into other sulfur compounds .

Applications

Alliin has several scientific applications owing to its health benefits and functional properties:

  1. Nutraceuticals:
    • Used in dietary supplements for cardiovascular health due to its potential cholesterol-lowering effects.
  2. Pharmaceuticals:
    • Investigated for its antimicrobial properties against various pathogens, including bacteria and fungi.
  3. Food Industry:
    • Employed as a flavoring agent due to its characteristic garlic taste and aroma.
  4. Research Applications:
    • Utilized in studies examining plant defense mechanisms, antioxidant activity, and potential therapeutic effects against diseases such as cancer.

Properties

Product Name

Alliin

IUPAC Name

(2R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11-/m0/s1

InChI Key

XUHLIQGRKRUKPH-DYEAUMGKSA-N

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N

Isomeric SMILES

C=CC[S@](=O)C[C@@H](C(=O)O)N

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